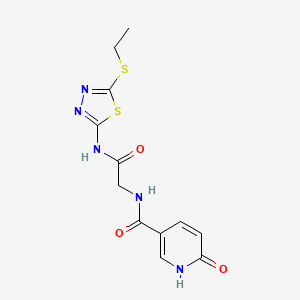
N-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic compound featuring a unique combination of thiadiazole and pyridine rings
準備方法
Synthetic routes and reaction conditions: The synthesis of N-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide generally involves multiple steps:
The synthesis begins with the preparation of 5-(ethylthio)-1,3,4-thiadiazole through cyclization of ethylthiosemicarbazide in the presence of a strong acid.
This intermediate is then reacted with 2-amino-2-oxoethyl bromide under nucleophilic substitution conditions to form the key intermediate.
The final step involves coupling with 6-oxo-1,6-dihydropyridine-3-carboxamide under acidic conditions to yield the desired product.
Industrial production methods: In an industrial setting, this compound is produced using scalable batch or continuous flow processes. Key factors include maintaining stringent control over temperature, pressure, and reaction times to ensure high yield and purity.
化学反応の分析
Types of reactions it undergoes: N-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can participate in a variety of chemical reactions, including:
Oxidation: : Transforming the ethylthio group into a sulfone or sulfoxide.
Reduction: : Reducing the thiadiazole ring to open it up.
Substitution: : Nucleophilic substitution on the pyridine ring or ethylthio group.
Common reagents and conditions used in these reactions
Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reducing agents such as lithium aluminum hydride or sodium borohydride.
Various nucleophiles for substitution reactions, including amines and halides.
Major products formed from these reactions: Depending on the type of reaction, products can include sulfoxide derivatives, substituted pyridines, and open-chain thiadiazole compounds.
科学的研究の応用
Chemistry
Catalysis: : Utilized as a catalyst or catalyst precursor in organic synthesis.
Material Science: : Incorporated into polymers and advanced materials for enhanced properties.
Biology and Medicine
Drug Development: : Explored for its potential in designing new therapeutic agents due to its unique structural framework.
Biochemical Research: : Used as a probe to study enzyme-substrate interactions.
Industry
Agriculture: : Tested as a potential agrochemical for its bioactive properties.
Electronics: : Utilized in the development of advanced semiconductor materials.
作用機序
The mechanism of action for N-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide varies based on its application:
Biological Systems: : Interacts with specific enzymes or receptors, altering biochemical pathways.
Chemical Reactions: : Acts as a nucleophile or electrophile in synthetic reactions, facilitating the formation of desired products.
Molecular targets and pathways involved: In biological contexts, it may target enzymes such as kinases or receptors involved in cell signaling pathways.
類似化合物との比較
Uniqueness: N-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide stands out due to its combination of thiadiazole and pyridine rings, which confers unique reactivity and a broad spectrum of applications.
Similar compounds
Thiadiazole derivatives: : Compounds like 5-(ethylthio)-1,3,4-thiadiazole share similar reactivity patterns but lack the pyridine component.
Pyridine carboxamides: : While these compounds contain the pyridine moiety, they do not have the distinct thiadiazole functionality.
Comparing these compounds highlights the unique chemical and biological properties imparted by the dual-ring system in this compound.
特性
IUPAC Name |
N-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3S2/c1-2-21-12-17-16-11(22-12)15-9(19)6-14-10(20)7-3-4-8(18)13-5-7/h3-5H,2,6H2,1H3,(H,13,18)(H,14,20)(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDXOZGMAFOSMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CNC(=O)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-Chloro-4-cyclopentyloxyanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2895695.png)
![2-(4-formyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2895696.png)
![3-[(1,3-benzoxazol-2-yl)methyl]-4-(2-chloropropanoyl)piperazin-2-one](/img/structure/B2895697.png)
![2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanenitrile](/img/structure/B2895698.png)
![[4-(Ethoxymethoxy)phenyl]methanol](/img/structure/B2895699.png)

![1-Benzyl-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-2-one](/img/structure/B2895702.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B2895703.png)
![N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]prop-2-enamide](/img/structure/B2895705.png)
![(E)-4-(Dimethylamino)-N-[2-(oxan-4-yl)prop-2-enyl]but-2-enamide](/img/structure/B2895707.png)

![N-[(3-methoxyphenyl)methyl]-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2895713.png)
![2-[(4-fluorophenyl)sulfanyl]-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one](/img/structure/B2895714.png)
